3-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea
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Overview
Description
3-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethoxyphenyl group, a pyrrolidinyl group, and an oxolan-3-ylmethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved through the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable amine to form an imine, followed by reduction to yield the pyrrolidinyl compound.
Introduction of the Oxolan-3-ylmethyl Group: The next step involves the introduction of the oxolan-3-ylmethyl group. This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidinyl intermediate reacts with an oxolan-3-ylmethyl halide under basic conditions.
Urea Formation: The final step is the formation of the urea moiety. This is typically achieved by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[2-(Methoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea
- 3-[1-[2-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea
- 3-[1-[2-(Chloromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea
Uniqueness
The presence of the difluoromethoxy group in 3-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
3-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N3O3/c1-22(10-13-7-9-25-12-13)18(24)21-14-6-8-23(11-14)15-4-2-3-5-16(15)26-17(19)20/h2-5,13-14,17H,6-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDSMZXIJNYRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)C(=O)NC2CCN(C2)C3=CC=CC=C3OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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